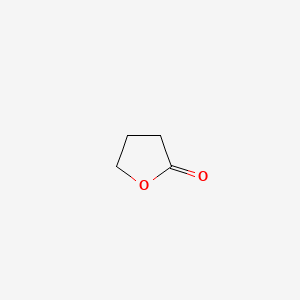

Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2. It has a role as a neurotoxin and a metabolite.

One of the furans with a carbonyl thereby forming a cyclic lactone. It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate. It is also used as a pharmacological agent and solvent.

gamma-Butyrolactone is a natural product found in Aethus indicus, Streptomyces, and other organisms with data available.

gamma-butyrolactone is a metabolite found in or produced by Saccharomyces cerevisiae.

One of the FURANS with a carbonyl thereby forming a cyclic lactone. It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate. It is also used as a pharmacological agent and solvent.

gamma-Butyrolactone

CAS No.: 96-48-0

Cat. No.: VC8431251

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96-48-0 |

|---|---|

| Molecular Formula | C4H6O2 |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | oxolan-2-one |

| Standard InChI | InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2 |

| Standard InChI Key | YEJRWHAVMIAJKC-UHFFFAOYSA-N |

| Impurities | The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water. |

| SMILES | C1CC(=O)OC1 |

| Canonical SMILES | C1CC(=O)OC1 |

| Boiling Point | 399 to 401 °F at 760 mmHg (NTP, 1992) 204 °C at 760 mm Hg 204.00 to 205.00 °C. @ 760.00 mm Hg 204 °C |

| Colorform | Oily liquid Colorless liquid |

| Flash Point | 209 °F (NTP, 1992) 209 °F 209 °F (OPEN CUP) 209 °F (98 °C) (open cup) 98 °C c.c. |

| Melting Point | -49 °F (NTP, 1992) -43.53 °C -45 °C -44 °C |

Introduction

Chemical Identity and Physical Properties

Gamma-Butyrolactone (CAS No. 96-48-0), systematically named dihydrofuran-2(3H)-one, belongs to the class of gamma-lactones. Its cyclic structure features a five-membered ring with an ester functional group, enabling unique reactivity patterns.

Structural and Molecular Characteristics

The compound’s molecular weight of 86.09 g/mol and dielectric constant of 40.96 facilitate its use as a polar aprotic solvent . The planar ring structure, confirmed by X-ray crystallography, allows for rapid hydrolysis under basic conditions due to ring strain .

Thermodynamic and Solubility Profiles

Table 1 summarizes key physical properties derived from experimental data:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | -45 °C | Lit. | |

| Boiling Point | 204-205 °C | Lit. | |

| Density | 1.12 g/mL | 25 °C | |

| Vapor Pressure | 1.5 mmHg | 20 °C | |

| Water Solubility | Miscible | 20 °C | |

| LogP (Octanol-Water) | -0.566 | 25 °C |

GBL’s complete miscibility with water, ethanol, and acetone arises from its ability to form hydrogen bonds via the carbonyl oxygen . The negative LogP value indicates higher hydrophilicity compared to analogous lactones, influencing its environmental fate .

Industrial Production and Synthesis Methods

Global production of GBL exceeded 45,000 metric tons annually in the early 1990s, with manufacturing facilities operational in at least six countries . Industrial synthesis predominantly occurs via two pathways:

Dehydrogenation of 1,4-Butanediol

Catalytic dehydrogenation using copper-zinc oxides at 200-250 °C achieves conversions >90%. This method’s byproducts (hydrogen gas) are recycled, making it economically favorable for large-scale production .

Oxidative Processes

Alternative routes include:

-

Maleic Anhydride Hydrogenation: Nickel-based catalysts under 5-10 bar H₂ pressure yield GBL with 85% selectivity.

-

Furfural Oxidation: Oxidative cleavage of furfural derivatives using O₃/H₂O₂ systems, though less common due to higher energy inputs .

Toxicological Profile and Health Impacts

Acute Toxicity

Rodent studies demonstrate an oral LD₅₀ of 17.2 mL/kg in rats, with symptoms including respiratory depression and transient sedation . Human case reports describe coma onset at doses >1.5 g/kg, with metabolic acidosis as a hallmark of overdose .

Chronic Exposure Effects

A pivotal NTP bioassay revealed dose-dependent pathologies:

Table 2: Two-Year Rodent Study Outcomes (NTP, 1992)

| Species/Sex | Dose (mg/kg/day) | Adrenal Medulla Tumors | Hepatocellular Neoplasms |

|---|---|---|---|

| Male Mice | 0 | 2/48 | 24/50 |

| 112 | 6/50 | 8/50 | |

| 225 | 1/50 | 9/50 | |

| Female Mice | 0 | 0/50 | 12/50 |

| 225 | 3/50 | 5/50 | |

| 450 | 4/50 | 6/50 |

Mechanistic studies attribute adrenal toxicity to dopamine autoreceptor inhibition, causing chronic neuroendocrine stimulation . Reduced liver tumor incidence in treated males suggests potential chemopreventive effects requiring further investigation .

| Parameter | Recommendation | Basis |

|---|---|---|

| OSHA PEL | None established | Insufficient data |

| NIOSH REL | TWA 10 ppm (35 mg/m³) | Neurotoxic effects |

| Skin Protection | Nitrile gloves (≥0.11 mm) | Permeation resistance |

| Eye Protection | Goggles with face shield | Splash risk mitigation |

Engineering controls emphasizing local exhaust ventilation are critical given GBL’s vapor pressure (1.5 mmHg at 20°C) .

Environmental Fate and Ecotoxicology

Biodegradation Pathways

Aerobic metabolism via Pseudomonas spp. achieves 80% degradation in 28 days, following first-order kinetics (k = 0.05 day⁻¹) . The primary metabolite, succinic acid, enters the TCA cycle without bioaccumulation .

Aquatic Toxicity

-

Daphnia magna: 48h EC₅₀ = 320 mg/L

-

Rainbow trout: 96h LC₅₀ = 450 mg/L

These values classify GBL as “harmful” under EU Directive 93/67/EEC, necessitating containment in industrial effluent systems .

Analytical Methods for Detection

Chromatographic Techniques

-

GC-MS: DB-5MS column (30 m × 0.25 mm), EI mode at 70 eV; LOD 0.1 μg/mL

-

HPLC-UV: C18 column, 210 nm detection; linear range 1-100 μg/mL (R² >0.999)

Spectroscopic Identification

-

IR: Strong carbonyl stretch at 1770 cm⁻¹, ring vibration at 1175 cm⁻¹

Emerging Research and Future Directions

Recent advances focus on:

-

Green Chemistry: Enzymatic lactonization using lipases (e.g., CAL-B) with 92% yield

-

Energy Storage: GBL-based electrolytes for Li-ion batteries (conductivity = 12 mS/cm at 25°C)

-

Drug Delivery: pH-responsive nanoparticles utilizing GBL’s hydrolysis kinetics

Ongoing toxicogenomics studies aim to elucidate mechanisms behind sex-specific differences in hepatocarcinogenesis observed in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume